REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.[I:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.[Cu]I>[I:10][C:11]1[CH:16]=[CH:15][C:14]([O:1][CH:2]2[CH:7]3[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]3)[CH2:3]2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
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2.54 g
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Type
|
reactant
|
Smiles
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OC1CN2CCC1CC2
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
CuI
|
Quantity
|
0.38 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to cool to room temperature
|
Type
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WASH
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Details
|
washed with water (2×10 mL)
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Type
|
CONCENTRATION
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Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
the title compound was purified by chromatography (SiO2, CH2Cl2:MeOH:NH3.H2O, 90:10:1, Rf. 0.20) as an oil (3.7 g, yield, 56%)
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(OC2CN3CCC2CC3)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |